![molecular formula C18H18N4O2S B4303846 1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone](/img/structure/B4303846.png)
1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone
Overview
Description
1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and has been found to have an impact on the central nervous system.
Mechanism of Action
The mechanism of action for 1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone involves the modulation of neurotransmitters in the brain. It has been found to act as a selective antagonist at the alpha-7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone has been found to have an impact on the central nervous system. It has been studied for its potential to improve cognitive function and memory. It has also been found to have an impact on the release of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone in lab experiments include its potential therapeutic applications in the treatment of various neurological disorders. Its impact on the central nervous system makes it a promising candidate for further research. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone. These include:
1. Further studies on the safety and efficacy of this compound in the treatment of various neurological disorders.
2. Studies on the potential of this compound to improve cognitive function and memory.
3. Research on the impact of this compound on the release of neurotransmitters in the brain.
4. Studies on the potential of this compound to be used in combination with other drugs for the treatment of neurological disorders.
5. Research on the potential of this compound to be used in the development of new therapies for neurological disorders.
Scientific Research Applications
1-(4-methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have an impact on the central nervous system and has been studied for its potential as a treatment for Alzheimer's disease, schizophrenia, and other cognitive disorders.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-thieno[2,3-d]pyrimidin-4-ylpiperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-24-14-4-2-13(3-5-14)10-21-7-8-22(11-16(21)23)17-15-6-9-25-18(15)20-12-19-17/h2-6,9,12H,7-8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURMZALWSAFPEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2=O)C3=C4C=CSC4=NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-thieno[2,3-d]pyrimidin-4-yl-2-piperazinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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